molecular formula C20H17N3O2 B2477910 N-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-phenoxybenzamide CAS No. 946274-31-3

N-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-phenoxybenzamide

Cat. No.: B2477910
CAS No.: 946274-31-3
M. Wt: 331.375
InChI Key: RVXFOHSXZHSGTQ-UHFFFAOYSA-N
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Description

N-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-phenoxybenzamide is a heterocyclic compound that features a cyclopenta[d]pyrimidine core fused with a phenoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-phenoxybenzamide typically involves a multi-step process. One common method includes the cyclocondensation of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile in the presence of a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as both the reagent and catalyst . This reaction is followed by further functionalization to introduce the phenoxybenzamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, the use of continuous flow reactors could enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-phenoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the phenoxybenzamide moiety, using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-phenoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-phenoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to engage in hydrogen bonding and hydrophobic interactions with its targets, which can modulate various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-phenoxybenzamide is unique due to its specific combination of a cyclopenta[d]pyrimidine core with a phenoxybenzamide moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2/c24-20(23-19-17-7-4-8-18(17)21-13-22-19)14-9-11-16(12-10-14)25-15-5-2-1-3-6-15/h1-3,5-6,9-13H,4,7-8H2,(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVXFOHSXZHSGTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=CN=C2NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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